2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
Description
This compound (CAS: 2090610-52-7) is a spirocyclic molecule featuring a 1-oxa-9-azaspiro[5.5]undecane core with a 4-hydroxy substituent and a chloroacetyl group (C${11}$H${18}$ClNO$_3$, MW: 247.72 g/mol) . The spiro architecture combines a six-membered oxygen-containing ring (oxa) and a six-membered nitrogen-containing ring (aza), conferring conformational rigidity. Its discontinued commercial status suggests specialized applications in research, such as medicinal chemistry or materials science .
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-8-10(15)13-4-2-11(3-5-13)7-9(14)1-6-16-11/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICNNZSEPEKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCl)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, with CAS number 2090610-52-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClNO₃ |
| Molecular Weight | 247.72 g/mol |
| Structure | Chemical Structure |
The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably the MmpL3 protein. MmpL3 is essential for the survival of Mycobacterium tuberculosis, and inhibition of this protein disrupts the transport of vital molecules, leading to bacterial cell death. This characteristic positions the compound as a promising candidate for antituberculosis drug development .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. In vitro studies have shown concentration-dependent inhibition of bacterial growth, underscoring its potential as an effective therapeutic agent in combating tuberculosis .
Cytotoxicity Studies
In cytotoxicity assays, the compound was tested at various concentrations (10 µM and 25 µM) against C. rodentium, revealing that it does not exhibit cytotoxic effects at these levels. This suggests a favorable safety profile for further development in therapeutic applications .
Case Studies and Research Findings
Case Study 1: Efficacy Against Mycobacterium tuberculosis
A study conducted on the efficacy of this compound demonstrated a significant reduction in bacterial load in treated cultures compared to controls. The compound was shown to inhibit the Type III secretion system (T3SS), which is critical for the pathogenicity of M. tuberculosis.
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies with other spirocyclic compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 4-fluoro derivatives, 2-Chloro compound displayed superior activity against M. tuberculosis, highlighting its unique structural advantages and biological efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Antituberculosis Activity
The primary application of this compound lies in its role as an inhibitor of the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of this protein disrupts the transport of essential molecules within the bacterium, leading to cell death. This characteristic positions the compound as a promising candidate for developing new treatments against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
Research indicates that 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one interacts specifically with MmpL3, disrupting vital transport mechanisms. This targeted action suggests that further studies could elucidate its complete mechanism and identify any potential off-target effects .
Beyond medicinal chemistry, the unique structural features of 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-y)ethan–1-one may also have implications in material science. The spirocyclic framework could be explored for applications in developing novel materials with specific mechanical or chemical properties .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in laboratory settings:
- Inhibition Studies : In vitro assays demonstrated that 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-y)ethan–1-one effectively inhibited MmpL3, leading to significant reductions in bacterial viability.
- Comparative Efficacy : Comparative studies with other known inhibitors showed that this compound exhibited equal or superior potency against certain strains of Mycobacterium tuberculosis, indicating its potential as a lead compound for further drug development .
- Synthesis and Characterization : The synthesis of this compound typically involves multiple steps, including key reactions that introduce the spirocyclic structure, which are critical for its biological activity .
Comparison with Similar Compounds
Key Structural Differences and Implications
The following table summarizes critical distinctions between the compound and its analogs:
Reactivity and Functional Group Comparisons
- Chloroacetyl Group : Present in the target compound and CAS 2098048-08-7, this group is prone to nucleophilic substitution, enabling covalent modifications (e.g., with thiols or amines). Its absence in other analogs reduces such reactivity .
- Hydroxy vs. Methoxy Groups: The 4-hydroxy group in the target compound offers stronger H-bonding compared to the 2-methoxyphenoxy group in CAS 1328339-56-5, which prioritizes lipophilicity .
- In contrast, the diaza system (CAS 54981-21-4) introduces additional basic sites for protonation .
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s 4-hydroxy group likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., CAS 2098048-08-7) .
- Lipophilicity : Analogs with aromatic or alkyl substituents (e.g., CAS 1328339-56-5, 54981-21-4) exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability .
- Metabolic Stability: The butanone chain in CAS 2098048-08-7 may undergo β-oxidation, whereas the target compound’s shorter acyl group and hydroxy substituent could reduce such susceptibility .
Research and Application Insights
- Medicinal Chemistry : The target compound’s balance of H-bonding and reactivity makes it a candidate for protease inhibitor design. Analogs like CAS 54981-21-4, with extended hydrophobic chains, may target membrane-bound receptors .
- Material Science : The spiro architecture in CAS 1328339-56-5 could stabilize supramolecular assemblies due to its rigid, electron-rich framework .
- Synthetic Challenges : The target compound’s synthesis likely involves spirocyclization and chloroacetylation steps, as seen in related spiro systems (e.g., and ) .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a modular synthetic route involving:
- Formation of the spirocyclic morpholine core (1-oxa-9-azaspiro[5.5]undecane scaffold)
- Introduction of the hydroxy group at the 4-position of the morpholine ring
- Functionalization of the nitrogen atom with a 2-chloroacetyl group to yield the target ethanone derivative
This approach leverages well-established synthetic organic chemistry methods including nucleophilic substitution, ring closure, and acylation reactions under anhydrous and inert atmosphere conditions to ensure high purity and yield.
Preparation of the Spirocyclic Morpholine Core
The spirocyclic core is constructed through condensation and cyclization reactions involving amino alcohols and appropriate aldehyde or ketone precursors. According to recent methodologies:
- Starting from bis-morpholine or morpholine derivatives, spiroacetals and oxazepane analogues are synthesized through controlled cyclization steps.
- The process involves heating and stirring under inert nitrogen atmosphere, often in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent moisture interference.
- Reagents such as sodium hydride (NaH) are used to deprotonate hydroxyl groups, facilitating nucleophilic attack and ring closure.
- The reaction conditions are carefully controlled for temperature (e.g., 0 °C to 55 °C) and reaction time (several hours to overnight) to optimize yield and stereochemical purity.
These steps yield the 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane intermediate with a free hydroxy group ready for further functionalization.
Introduction of the 2-Chloroacetyl Group
The key functionalization step involves the acylation of the nitrogen atom in the spirocyclic morpholine with 2-chloroacetyl chloride or a related chloroacetylating agent:
- The spirocyclic amine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine or diisopropylethylamine to neutralize the released hydrochloric acid.
- The reaction is typically carried out in dry acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
- The reaction mixture is stirred for extended periods (e.g., 16 hours) to ensure complete conversion.
- Work-up involves solvent evaporation under reduced pressure, followed by purification using chromatographic techniques such as flash column chromatography or preparative HPLC.
- Purity and identity are confirmed by NMR spectroscopy and mass spectrometry.
This step yields the target compound 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one with the chloroacetyl moiety attached to the nitrogen.
Typical Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Spirocyclic core formation | Amino alcohols, aldehydes/ketones, NaH | 0–55 °C | 16–18 hours | THF/DMSO, DCM | Inert atmosphere (N2), anhydrous |
| Hydroxy group installation | Controlled cyclization and purification | Room temperature | Variable | DCM, Et2O | Purification by flash chromatography |
| N-acylation with chloroacetyl chloride | 2-chloroacetyl chloride, base (e.g., Et3N) | 20–40 °C | 16 hours | Dry MeCN or DCM | Stirring under dry conditions |
| Purification | Flash chromatography or preparative HPLC | Ambient | - | - | Confirmation by NMR and MS |
Research Findings and Optimization
- The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of reactive intermediates and maintain high yields.
- Sodium hydride is effective for deprotonating hydroxyl groups to promote nucleophilic attacks during ring closure.
- The chloroacetylation step benefits from slow addition of the acyl chloride and controlled temperature to minimize side reactions.
- Purification techniques such as flash chromatography using hexanes/ethyl acetate gradients or HPLC are essential for isolating the pure product.
- Spectroscopic data (1H NMR, 13C NMR) confirm the structural integrity and substitution pattern of the final compound.
- The synthetic route is scalable and amenable to library synthesis for drug discovery applications due to its modularity and reproducibility.
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves coupling a spirocyclic amine intermediate with a chloroacetylating agent. Key steps include:
- Spirocyclic Amine Preparation : Use a nucleophilic substitution or reductive amination to form the 1-oxa-9-azaspiro[5.5]undecane core.
- Chloroacetylation : React the spirocyclic amine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using a tertiary amine (e.g., triethylamine) as a base to neutralize HCl byproducts .
- Purification : Employ flash chromatography (e.g., methanol/acetonitrile gradients) or preparative HPLC to resolve diastereomers, as seen in analogous spirocyclic ketone syntheses .
Purity Optimization : Monitor reaction progress via TLC or LC-MS. Use recrystallization with ethanol/water mixtures to remove unreacted starting materials.
Basic: What spectroscopic and crystallographic methods are suitable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the spirocyclic framework and substituent positions. Pay attention to chemical shifts for the oxa-aza ring (e.g., δ ~3.5–4.5 ppm for oxa/aza protons) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL or SHELXTL, leveraging the robust handling of small-molecule twinning and high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~311.1 Da) and detect halogen isotopes (chlorine signature) .
Basic: How is the compound’s bioactivity assessed in antihypertensive research?
Methodological Answer:
- In Vivo Models : Administer the compound to spontaneously hypertensive rats (SHR) at 1–10 mg/kg doses. Monitor systolic blood pressure (SBP) via tail-cuff plethysmography over 24–72 hours .
- Mechanistic Studies : Perform isolated tissue assays (e.g., rat aortic rings) to evaluate α-adrenoceptor blockade. Compare dose-response curves with reference antagonists like prazosin .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation. Quantify parent compound levels via LC-MS/MS .
Advanced: How can stereochemical challenges in spirocyclic synthesis be addressed?
Methodological Answer:
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA/IB) in preparative HPLC, as demonstrated for N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine .
- Asymmetric Catalysis : Use enantioselective organocatalysts (e.g., proline derivatives) during spirocyclization to control stereocenters.
- Dynamic NMR : Analyze diastereomer interconversion barriers via variable-temperature H NMR (e.g., in DMSO-d) to identify atropisomerism .
Advanced: What computational strategies predict binding affinity for adrenoceptors?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with the α-adrenoceptor’s hydrophobic pocket (PDB: 2YCW). Focus on hydrogen bonding with Ser188/Ser192 and π-π stacking with Phe288 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability. Analyze RMSD/RMSF plots to identify key binding residues.
- QSAR Models : Train models on spirocyclic derivatives with known IC values. Include descriptors like ClogP, polar surface area, and dipole moment .
Advanced: How are data contradictions resolved between in vitro and in vivo pharmacological studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA) to explain reduced in vivo efficacy despite high in vitro potency .
- Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to antihypertensive effects .
- Dose-Response Refinement : Conduct Bayesian meta-analysis to reconcile discrepancies, adjusting for variables like animal strain and dosing regimen .
Advanced: What strategies mitigate oxidative degradation during storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation products via UPLC-PDA-ELSD to identify pathways (e.g., hydrolysis of the chloroacetyl group) .
- Stabilization : Formulate with antioxidants (e.g., 0.1% BHT) in lyophilized powders stored under argon. Use amber glass vials to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
